molecular formula C9H11FO2 B2382015 1-(Dimethoxymethyl)-4-fluorobenzene CAS No. 32691-93-3

1-(Dimethoxymethyl)-4-fluorobenzene

Cat. No.: B2382015
CAS No.: 32691-93-3
M. Wt: 170.183
InChI Key: SOZXXYJDCMNWCS-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-4-fluorobenzene is an organic compound with the molecular formula C9H11FO2 It consists of a benzene ring substituted with a fluorine atom and a dimethoxymethyl group

Preparation Methods

1-(Dimethoxymethyl)-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with methanol in the presence of an acid catalyst. This reaction results in the formation of the desired compound along with water as a byproduct . The reaction conditions typically include a temperature range of 20-25°C and a reaction time of 12 hours under an inert atmosphere .

Chemical Reactions Analysis

1-(Dimethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-(Dimethoxymethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(dimethoxymethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The dimethoxymethyl group can undergo hydrolysis to release formaldehyde, which can then react with various biomolecules. The fluorine atom in the benzene ring can also participate in interactions with enzymes and receptors, affecting their activity and function .

Comparison with Similar Compounds

1-(Dimethoxymethyl)-4-fluorobenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(dimethoxymethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZXXYJDCMNWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Electrolyte: 250 g (1.488 mol) of 4-fluorobenzyl acetate, 12.5 g of sodium benzenesulfonate, 12.5 g of sodium methylate and 2225 g of methanol
Quantity
250 g
Type
reactant
Reaction Step One
Name
sodium benzenesulfonate
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
2225 g
Type
solvent
Reaction Step Four

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